

"comparative analysis of spectroscopic data for triazine isomers"

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Compound of Interest

Compound Name: 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine

CAS No.: 175204-78-1

Cat. No.: B065181

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Comparative Analysis of Spectroscopic Data for Triazine Isomers

Executive Summary: The Triazine Landscape

Triazines (

) are six-membered heterocyclic rings containing three nitrogen atoms.[2] While they share the same molecular formula, their specific arrangement determines their symmetry, stability, and spectroscopic fingerprint.

- 1,3,5-Triazine (s-triazine): The most stable and symmetric isomer (). It is the scaffold for blockbuster herbicides (Atrazine) and reagents (Cyanuric chloride).
- 1,2,4-Triazine (as-triazine): Asymmetric () with moderate stability. A key pharmacophore in antiviral and neuroprotective agents (e.g., Lamotrigine).

- 1,2,3-Triazine (v-triazine): The least stable isomer (), prone to ring opening and nitrogen extrusion. It is primarily a synthetic intermediate rather than a final drug scaffold.

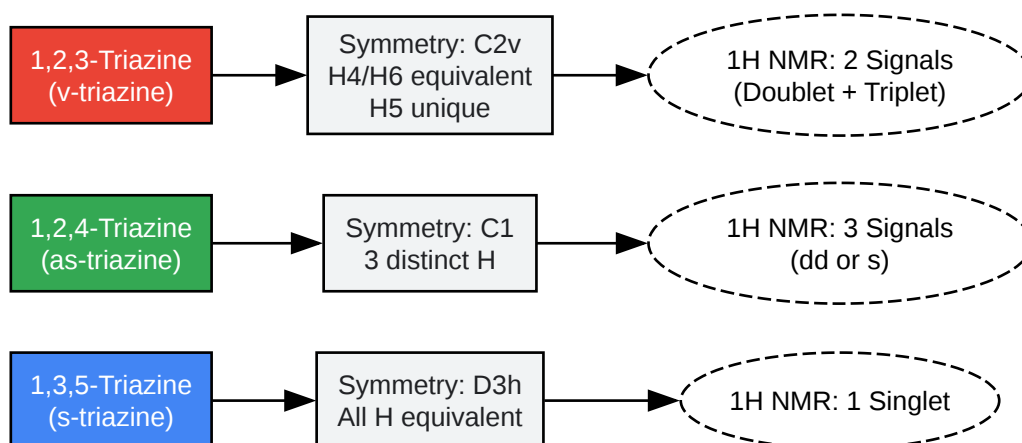
Structural & Theoretical Basis

The spectroscopic differences stem directly from molecular symmetry and electron density distribution.

Feature	1,3,5-Triazine	1,2,4-Triazine	1,2,3-Triazine
Symmetry Point Group	(High Symmetry)	(Asymmetric)	(Axis through N2-C5)
Dipole Moment	0 D	~1.8 D	~4.2 D
Resonance Energy	High (Aromatic)	Moderate	Low (Prone to ring opening)
Proton Environment	1 Unique Environment	3 Unique Environments	2 Unique Environments

Structural Visualization

The following diagram illustrates the symmetry elements that dictate the NMR signal patterns.



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Figure 1: Correlation between molecular symmetry and expected proton NMR multiplicity.

Spectroscopic Comparison

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for distinguishing these isomers.

¹H NMR Data (Parent Molecules in CDCl₃)

/DMSO-d₆)

Isomer	Signal Pattern	Chemical Shifts (, ppm)	Coupling Constants (, Hz)
1,3,5-Triazine	Singlet (1H intensity x3)	9.20	N/A (Equivalent)
1,2,4-Triazine	Three distinct signals	H3: 9.88 H6: 9.48 H5: 8.84	Hz Hz (Long range)
1,2,3-Triazine	A B System (Doublet + Triplet)	H4/H6: ~8.8 - 9.0 H5: ~7.6 - 7.9	Hz

“

Expert Insight: The extreme downfield shift of H3 in 1,2,4-triazine (

9.88) is diagnostic.[3] It sits between two nitrogen atoms (N2 and N4), experiencing maximum deshielding. In contrast, 1,3,5-triazine shows a clean singlet that simplifies analysis significantly.

C NMR Shifts

- 1,3,5-Triazine: Single peak at 166.1 ppm.
- 1,2,4-Triazine: Three peaks at 158.0 (C3), 150.5 (C5), 148.9 (C6).
- 1,2,3-Triazine: Two peaks, typically ~155 ppm (C4/6) and ~130 ppm (C5).

Vibrational Spectroscopy (IR)

While less specific than NMR for isomer differentiation, IR helps identify the triazine ring breathing modes.

Mode	1,3,5-Triazine	1,2,4-Triazine	1,2,3-Triazine
C=N Stretch	1560 - 1530 cm	1580 - 1550 cm	1590 - 1560 cm
Ring Breathing	810 cm (Sharp, Strong)	~1050 cm	~1100 cm (N-N-N stretch influence)
Fingerprint	Simple, few bands due to symmetry	Complex, many bands	Medium complexity

Mass Spectrometry (Fragmentation)

Fragmentation pathways in EI-MS reveal stability differences.

- 1,3,5-Triazine: Cleaves into three molecules of HCN (27). The molecular ion () is often the base peak due to high stability.
- 1,2,4-Triazine: Loses N (28 Da) rapidly to form a cyclopropenyl cation species or cleaves to HCN + N .
- 1,2,3-Triazine: Extremely prone to N extrusion, often preventing observation of the molecular ion unless soft ionization (ESI/APCI) is used.

Experimental Protocols

Protocol A: Distinguishing Isomers in Unknown Samples

Objective: Identify the specific triazine isomer from a synthesized batch.

Step-by-Step Workflow:

- Sample Preparation: Dissolve ~5 mg of compound in 0.6 mL DMSO-d (preferred over CDCl for solubility of polar triazines).
- Acquisition: Run a standard proton scan (16 scans, 2s delay).
- Analysis Logic:
 - Observation: Single Singlet at >9.0 ppm
1,3,5-Triazine.
 - Observation: Three signals (two doublets, one singlet-like or dd)

1,2,4-Triazine.

- Observation: Doublet and Triplet (intensity 2:1)

1,2,3-Triazine.

- Confirmation (Optional): Run a

¹³C NMR.

- 1 signal = 1,3,5.[1][4][5][6][7][8]
- 2 signals = 1,2,3.[2][5][8][9][10]
- 3 signals = 1,2,4.[1][3][4][5][6][8][9]

Protocol B: UV-Vis Purity Check

Objective: Assess electronic transitions and conjugation.

- Solvent: Acetonitrile (UV cutoff <190 nm).

- Concentration:

M.

- Scan Range: 200 - 400 nm.

- Diagnostic Bands:

- 1,3,5-Triazine:

~272 nm (

) and weak shoulder ~300 nm (

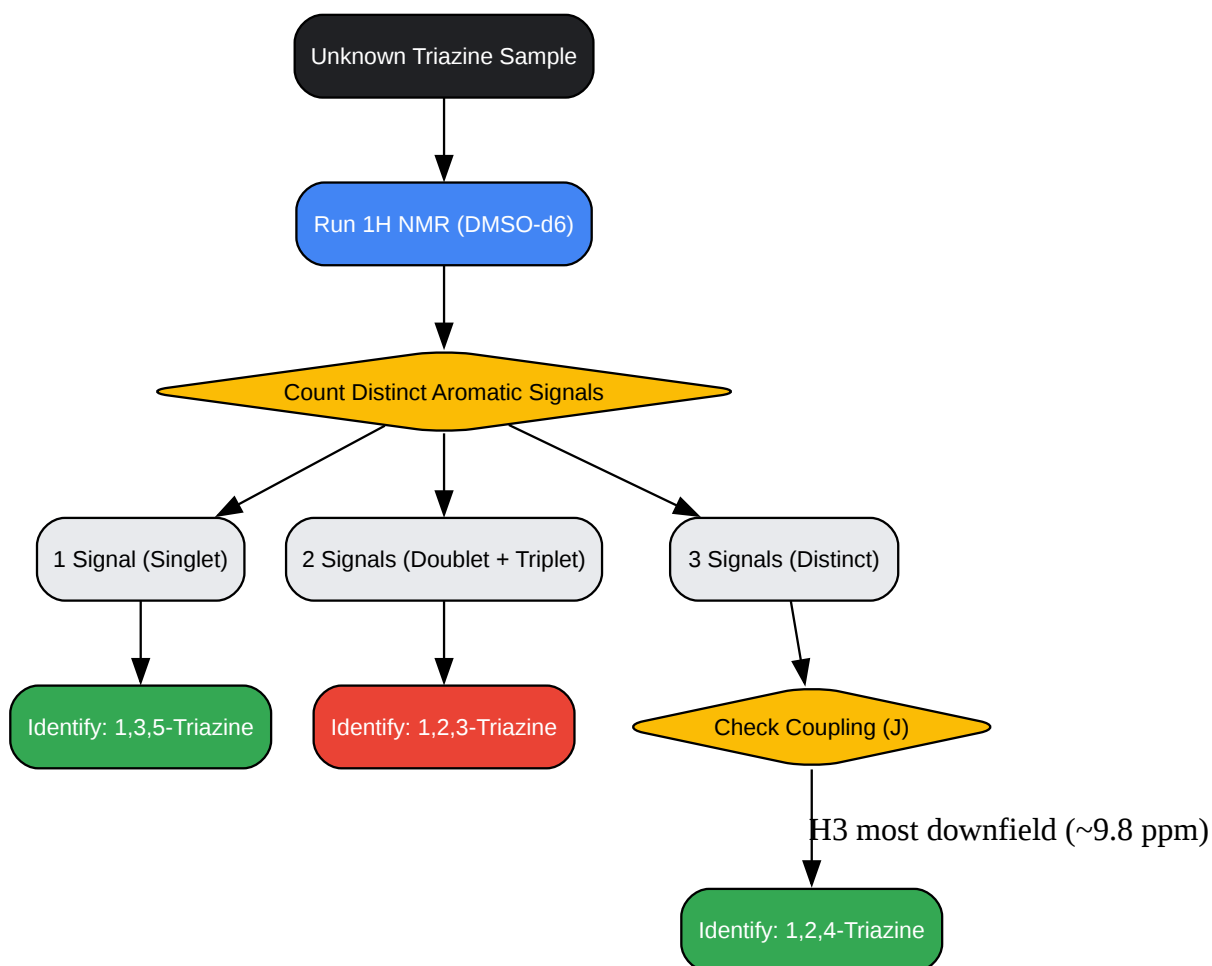
).

- 1,2,4-Triazine:

~250-260 nm (often yellow-colored derivatives due to

tailing into visible).

Decision Tree for Identification



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Figure 2: Analytical decision tree for identifying triazine isomers based on proton NMR multiplicity.

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